molecular formula C18H18N2OS B11096954 Cyclohexylidene-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetonitrile

Cyclohexylidene-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetonitrile

Cat. No.: B11096954
M. Wt: 310.4 g/mol
InChI Key: FQRWVOBAIPMQSW-UHFFFAOYSA-N
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Description

2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetonitrile with thioamides under specific conditions to form the thiazole ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may utilize phase transfer catalysts to enhance the reaction efficiency and yield. The process is generally performed at temperatures lower than 80°C to maintain the integrity of the compound and achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-cyclohexylidene-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C18H18N2OS/c1-21-15-9-7-14(8-10-15)17-12-22-18(20-17)16(11-19)13-5-3-2-4-6-13/h7-10,12H,2-6H2,1H3

InChI Key

FQRWVOBAIPMQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCCC3)C#N

Origin of Product

United States

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